molecular formula C9H13ClO B7903569 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde

2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde

Cat. No.: B7903569
M. Wt: 172.65 g/mol
InChI Key: MINMDMBMSALMKL-UHFFFAOYSA-N
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Description

2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde is an organic compound with the molecular formula C9H13ClO It is a derivative of cyclohexene, featuring a chlorine atom and a formyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde typically involves the chlorination of 5,5-dimethyl-1-cyclohexenecarbaldehyde. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the desired position.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: 2-Chloro-5,5-dimethylcyclohexane-1-carboxylic acid.

    Reduction: 2-Chloro-5,5-dimethylcyclohexanol.

    Substitution: 2-Amino-5,5-dimethyl-1-cyclohexenecarbaldehyde.

Scientific Research Applications

2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde exerts its effects involves interactions with specific molecular targets. The chlorine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione
  • 2-Chloro-5,5-dimethylcyclohexane-1,3-dione

Uniqueness

2-Chloro-5,5-dimethyl-1-cyclohexenecarbaldehyde is unique due to its specific structural features, including the presence of both a chlorine atom and a formyl group on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties and reactivity, differentiating it from similar compounds.

Properties

IUPAC Name

2-chloro-5,5-dimethylcyclohexene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClO/c1-9(2)4-3-8(10)7(5-9)6-11/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINMDMBMSALMKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)C=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of N,N-dimethylformamide (1.37 eq.) in CH2Cl2 (1.5 vol.) was cooled to 0° C. and then POCl3 (1.25 eq.) was added slowly to the N,N-dimethylformamide solution at below 25° C. The resulting solution was allowed to warm up to room temperature. A solution of 4,4-dimethylcyclohexanone (1.00 eq.) in CH2Cl2 (1.4 vol.) was added slowly to the above solution at below 30° C., and then the reaction mixture was stirred at 45° C. overnight. The reaction mixture was quenched into a cooled 10% sodium acetate solution (30.0 vol.) at below 15° C., followed by a CH2Cl2 rinse (4.6 vol.). The quenched mixture was stirred while allowing it to warm up to room temperature. The organic layer was separated and then aqueous layer was extracted with CH2Cl2 (7.6 vol.×3). The organic layer and CH2Cl2 extracts were combined and concentrated to give a solution and the solution was used in the next step without purification. 1H NMR (400 MHz, CDCl3) δ 10.1 (1H, s, CHO) 1H NMR (400 MHz, CDCl3) δ 10.1 (1H, s, CHO), 2.61-2.57 (2H, m), 2.09 (2H, s), 1.54-1.51 (2H, m), 0.95 (6H, s).
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